molecular formula C8H10N4O B14510766 2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol CAS No. 62908-84-3

2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol

Cat. No.: B14510766
CAS No.: 62908-84-3
M. Wt: 178.19 g/mol
InChI Key: RGYJWFTXPXUZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- consists of a pyrazole ring fused to a pyridine ring, with an ethanol group and an amino group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[3,4-b]pyridine-1-ethanol, 3-amino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol and amino groups contribute to its versatility in chemical reactions and its potential as a therapeutic agent .

Properties

CAS No.

62908-84-3

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(3-aminopyrazolo[3,4-b]pyridin-1-yl)ethanol

InChI

InChI=1S/C8H10N4O/c9-7-6-2-1-3-10-8(6)12(11-7)4-5-13/h1-3,13H,4-5H2,(H2,9,11)

InChI Key

RGYJWFTXPXUZQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=C2N)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.